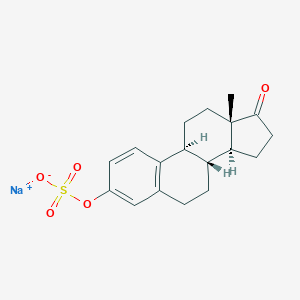

Estrone 3-sulfate sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Estrone 3-sulfate sodium salt is a widely prescribed medication that contains a combination of conjugated estrogens derived from the urine of pregnant mares. This mixture includes various estrogen compounds, such as estrone sulfate, equilin sulfate, and 17-alpha-dihydroequilin sulfate . This compound is primarily used in hormone replacement therapy to treat menopausal symptoms, such as hot flashes, vaginal dryness, and to prevent osteoporosis in postmenopausal women .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Estrone 3-sulfate sodium salt is not synthesized chemically but is derived from natural sources. The conjugated estrogens in this compound are isolated from the urine of pregnant mares. The estrogens are then purified and conjugated to sodium sulfate by ester bonds to make them more water-soluble .

Industrial Production Methods

The industrial production of this compound involves collecting urine from pregnant mares, isolating the estrogen compounds, and then purifying and conjugating them to sodium sulfate. This process ensures that the final product contains a consistent mixture of estrogen compounds .

Analyse Chemischer Reaktionen

Types of Reactions

Estrone 3-sulfate sodium salt, being a mixture of conjugated estrogens, can undergo various chemical reactions typical of estrogen compounds. These include:

Oxidation: Estrogens can be oxidized to form quinones and other oxidative metabolites.

Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.

Substitution: Estrogens can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of estrogens include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the estrogen compounds.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original estrogen compounds. These derivatives can have different biological activities and are often studied for their potential therapeutic effects .

Wissenschaftliche Forschungsanwendungen

Estrone 3-sulfate sodium salt has a wide range of scientific research applications, including:

Medicine: Used in hormone replacement therapy to alleviate menopausal symptoms and prevent osteoporosis.

Biology: Studied for its effects on neurodegeneration and spinal cord injury.

Chemistry: Used as a model compound to study the chemical behavior of estrogens.

Industry: Utilized in the production of various pharmaceutical formulations.

Wirkmechanismus

The mechanism of action of Estrone 3-sulfate sodium salt involves its binding to estrogen receptors alpha and beta in estrogen-responsive tissues. This binding activates the estrogen receptors, leading to the regulation of gene expression and modulation of various physiological processes. The estrogen receptors vary in quantity and proportion according to the tissues, resulting in variable activity of the conjugated estrogens .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Estradiol: A synthetic form of estrogen used in hormone replacement therapy.

EstroGel: A topical gel containing estradiol.

Prempro: An oral tablet containing conjugated estrogens and medroxyprogesterone.

Estring: A vaginal ring that releases estradiol.

Vivelle-Dot: A transdermal patch containing estradiol.

Uniqueness of Estrone 3-sulfate sodium salt

This compound is unique due to its natural origin and the specific combination of conjugated estrogens it contains. Unlike synthetic estrogens, this compound’s mixture of estrogen compounds closely resembles the natural estrogens found in the female body, providing a broader range of estrogenic activity .

Eigenschaften

Key on ui mechanism of action |

The conjugated estrogens, equally to the normal physiological estrogen, work by agonistically binding to the estrogen receptors alpha and beta. The estrogen receptors vary in quantity and proportion according to the tissues and hence, the activity of this conjugated estrogens is very variable. The activity made by the conjugated estrogens is driven by the increase in the synthesis of DNA, RNA and various proteins in responsive tissues which in order will reduce the release of gonadotropin-releasing hormone, follicle-stimulating hormone and leuteinizing hormone. The specific mechanism of action cannot be described only in terms of total estrogenic action as the pharmacokinetic profile, the tissue specificity and the tissue metabolism is different for each component of the product. |

|---|---|

CAS-Nummer |

438-67-5 |

Molekularformel |

C18H22NaO5S |

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

sodium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,18+;/m1./s1 |

InChI-Schlüssel |

NXIYWKXROFOTPA-ZFINNJDLSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |

Kanonische SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |

Aussehen |

White to Off-White Solid |

melting_point |

Can range from 173-282 °C depending of the component |

Key on ui other cas no. |

12126-59-9 438-67-5 |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Verwandte CAS-Nummern |

481-97-0 (Parent) |

Löslichkeit |

Soluble |

Synonyme |

Carentil Climarest Climopax Congest Conjugated Equine Estrogens Conjugated Estrogenic Hormones Conjugated Estrogenic Substances Conjugated Estrogens Dagynil Equine Estrogens, Conjugated Estro Feminal Estro-Feminal Estrogenic Hormones, Conjugated Estrogenic Substances, Conjugated Estrogens, Conjugated Estrogens, Conjugated (USP) Femavit Oestro Feminal Oestro-Feminal Oestrofeminal Prelestrin Premarin Presomen Progens Transannon |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.